molecular formula C13H21Cl3N2 B2960001 [1-(4-Chlorobenzyl)piperidin-4-yl]methanamine dihydrochloride CAS No. 1286273-09-3

[1-(4-Chlorobenzyl)piperidin-4-yl]methanamine dihydrochloride

Cat. No.: B2960001
CAS No.: 1286273-09-3
M. Wt: 311.68
InChI Key: VFPFSYYQHQUQLW-UHFFFAOYSA-N
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Description

[1-(4-Chlorobenzyl)piperidin-4-yl]methanamine dihydrochloride (CAS 1286273-09-3) is a piperidine-derived compound with a molecular formula of C13H19Cl2N2 and a molecular weight of 290.21 g/mol . The structure features a 4-chlorobenzyl group attached to the piperidine nitrogen and a methanamine group at the 4-position of the piperidine ring. The dihydrochloride salt enhances solubility, making it suitable for pharmacological and biochemical applications.

Properties

IUPAC Name

[1-[(4-chlorophenyl)methyl]piperidin-4-yl]methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN2.2ClH/c14-13-3-1-12(2-4-13)10-16-7-5-11(9-15)6-8-16;;/h1-4,11H,5-10,15H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFPFSYYQHQUQLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN)CC2=CC=C(C=C2)Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21Cl3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-Chlorobenzyl)piperidin-4-yl]methanamine dihydrochloride typically involves the following steps:

  • Benzyl Protection: The starting material, 4-chlorobenzyl chloride, is reacted with piperidine to form the benzyl-protected piperidine derivative.

  • Reduction: The benzyl-protected piperidine is then reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to form the corresponding amine.

  • Dihydrochloride Formation: The free amine is treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: [1-(4-Chlorobenzyl)piperidin-4-yl]methanamine dihydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde.

  • Reduction: Reduction reactions can be performed to convert the compound to its amine or alcohol derivatives.

  • Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, leading to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include chromium(VI) oxide (CrO3) and potassium permanganate (KMnO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles such as alkyl halides and amines can be used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Ketones and aldehydes.

  • Reduction Products: Amines and alcohols.

  • Substitution Products: Various substituted piperidines.

Scientific Research Applications

[1-(4-Chlorobenzyl)piperidin-4-yl]methanamine dihydrochloride is a chemical compound used in scientific research due to its diverse applications. It features a piperidine ring substituted at the 4-position with a chlorobenzyl moiety and is further functionalized with a methanamine group. The dihydrochloride salt enhances its solubility and stability in aqueous environments.

Scientific Research Applications

This compound has potential applications in various fields. Compounds with similar structures often show activity against various biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways. The specific activity spectrum can be predicted using computational methods such as quantitative structure-activity relationship (QSAR) modeling, which correlates chemical structure with biological effects.

Biological Activity Research into the biological activity of this compound suggests that it may exhibit pharmacological properties.

Interaction Studies Interaction studies involving this compound typically focus on its binding affinity to various receptors and enzymes. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are commonly employed to assess these interactions. Additionally, computational docking studies can provide insights into binding modes and affinities, facilitating drug design processes.

Synthesis The synthesis of this compound typically involves several steps.

Other uses

  • Drug Discovery
  • Medicinal Chemistry
  • As building block in synthetic chemistry

Mechanism of Action

The mechanism by which [1-(4-Chlorobenzyl)piperidin-4-yl]methanamine dihydrochloride exerts its effects involves its interaction with molecular targets such as receptors and enzymes. The compound may bind to specific receptors, modulating their activity and leading to biological responses. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Compounds:

[1-(4-Bromobenzyl)piperidin-4-yl]methanamine dihydrochloride (CAS 1286274-15-4):

  • Molecular Formula : C13H21BrCl2N2
  • Molecular Weight : 356.13 g/mol
  • Key Difference : Bromine replaces chlorine on the benzyl group, increasing molecular weight and polarizability. Bromine’s larger atomic radius may enhance steric hindrance and alter receptor binding compared to chlorine .

[1-(4-Fluorobenzyl)piperidin-4-yl]methanamine derivatives: Fluorine’s electronegativity and smaller size could improve metabolic stability and membrane permeability compared to chlorine.

Table 1: Comparison of Halogen-Substituted Analogs

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Feature
[1-(4-Chlorobenzyl)piperidin-4-yl]methanamine dihydrochloride 1286273-09-3 C13H19Cl2N2 290.21 Chlorine substituent
[1-(4-Bromobenzyl)piperidin-4-yl]methanamine dihydrochloride 1286274-15-4 C13H21BrCl2N2 356.13 Bromine substituent

Analogs with Modified Piperidine Substituents

Key Compounds:

(1-Methylpiperidin-4-yl)methanamine dihydrochloride (CAS 1187582-53-1):

  • Molecular Formula : C7H17Cl2N2
  • Molecular Weight : 200.13 g/mol
  • Key Difference : A methyl group replaces the 4-chlorobenzyl group, drastically reducing lipophilicity. This simplification may decrease target affinity but improve aqueous solubility .

Table 2: Piperidine Substituent Modifications

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Feature
This compound 1286273-09-3 C13H19Cl2N2 290.21 Aromatic 4-chlorobenzyl
(1-Methylpiperidin-4-yl)methanamine dihydrochloride 1187582-53-1 C7H17Cl2N2 200.13 Aliphatic methyl group
[1-(Cyclohexylmethyl)piperidin-4-yl]methanamine dihydrochloride 1286275-66-8 C14H28Cl2N2 307.30 Aliphatic cyclohexylmethyl

Complex Derivatives with Additional Functional Groups

4-(4-Chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine Hydrochloride (CAS OMXX-280171-01):

  • Molecular Formula : C18H21Cl2N5
  • Molecular Weight : 378.3 g/mol
  • Key Difference : Incorporation of a pyrrolopyrimidine moiety introduces hydrogen-bonding capacity, likely enhancing kinase inhibition (e.g., GSK-3β) compared to simpler methanamine derivatives .

Physicochemical and Pharmacokinetic Considerations

  • Solubility : Dihydrochloride salts generally exhibit higher aqueous solubility than free bases, critical for in vitro assays .
  • Lipophilicity : Chlorobenzyl-substituted analogs are more lipophilic (logP ~2.5–3.0) than aliphatic derivatives (logP ~1.0–1.5), influencing tissue distribution .
  • Synthetic Accessibility : The target compound can be synthesized via reductive amination or coupling reactions, similar to methods described for imidazopyridine derivatives .

Biological Activity

[1-(4-Chlorobenzyl)piperidin-4-yl]methanamine dihydrochloride is a piperidine derivative characterized by a chlorobenzyl substitution at the 4-position of the piperidine ring. This compound has garnered attention due to its potential pharmacological properties, particularly in the context of neurological disorders and other therapeutic applications.

Chemical Structure and Properties

The compound's structure comprises a piperidine ring with a chlorobenzyl group and a methanamine moiety, which enhances its solubility and stability in aqueous environments due to the presence of two hydrochloric acid molecules in its dihydrochloride form. The molecular formula can be represented as C12H17ClN22HClC_{12}H_{17}ClN_2\cdot 2HCl.

Pharmacological Activity

Research indicates that compounds with similar structures often exhibit activity against various biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways. The biological activity of this compound can be summarized as follows:

  • Cholinesterase Inhibition : Studies have shown that this compound exhibits significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for neurotransmitter regulation in the central nervous system. The IC50 values for AChE inhibition have been reported between 4.0–30.0 μM, indicating moderate potency .
  • Binding Affinity : Interaction studies using techniques such as surface plasmon resonance (SPR) have demonstrated its binding affinity to various receptors, which is essential for understanding its mechanism of action.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of this compound compared to structurally related compounds:

Compound NameAChE IC50 (μM)BChE IC50 (μM)Unique Features
This compound7.207.14Moderate cholinesterase inhibition
1-(4-Fluorobenzyl)piperidin-4-amine5.006.00Enhanced receptor binding due to fluorine substitution
1-(3-Chlorobenzyl)piperidin-4-amine10.009.00Different pharmacological profile due to chlorine position

Case Studies and Research Findings

Several studies have explored the pharmacological potential of this compound:

  • Neuroprotective Effects : In a study investigating neuroprotective agents for Alzheimer's disease, compounds similar to this compound were shown to inhibit cholinesterases effectively while also modulating the endocannabinoid system, suggesting potential therapeutic applications in neurodegenerative diseases .
  • Computational Studies : Quantitative structure-activity relationship (QSAR) modeling has been employed to predict the biological effects of this compound based on its chemical structure, indicating that modifications could enhance its pharmacological profile .
  • In Vivo Efficacy : Further research is needed to evaluate the in vivo efficacy of this compound in animal models, particularly concerning its impact on cognitive functions and potential side effects associated with cholinesterase inhibition.

Q & A

Q. What synthetic routes are recommended for synthesizing [1-(4-Chlorobenzyl)piperidin-4-yl]methanamine dihydrochloride?

  • Methodological Answer : The compound can be synthesized via a Mannich reaction , where 4-chlorobenzyl chloride reacts with piperidin-4-ylmethanamine in the presence of formaldehyde. The intermediate is then treated with hydrochloric acid to form the dihydrochloride salt. Key steps include:
  • Protection of the amine group during reaction to prevent side reactions.
  • Purification using column chromatography (silica gel, methanol/dichloromethane eluent) to isolate the free base.
  • Salt formation by adding concentrated HCl in anhydrous ethanol, followed by recrystallization .
    Alternative routes may involve reductive amination of 4-chlorobenzaldehyde with piperidin-4-ylmethanamine using sodium borohydride .

Q. How is the compound’s purity and structural integrity characterized?

  • Methodological Answer : Use a combination of:
  • NMR spectroscopy (¹H and ¹³C) to confirm the presence of the 4-chlorobenzyl group (aromatic protons at δ 7.2–7.4 ppm) and piperidine ring protons (δ 2.5–3.5 ppm).
  • HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) to assess purity (>95% recommended for biological studies).
  • Mass spectrometry (ESI-MS) for molecular ion confirmation ([M+H]⁺ expected at ~299.8 m/z for the free base) .

Q. What are the solubility properties, and how do they influence experimental design?

  • Methodological Answer : The dihydrochloride salt is water-soluble (>50 mg/mL at 25°C) but exhibits limited solubility in organic solvents like DMSO (<10 mg/mL). For in vitro assays:
  • Prepare stock solutions in sterile water or PBS (pH 7.4).
  • Avoid prolonged storage in aqueous buffers (>24 hours) to prevent degradation; lyophilize aliquots for long-term stability .

Advanced Questions

Q. How can reaction conditions be optimized to improve yield and reduce by-products?

  • Methodological Answer : Key variables to optimize:
  • Temperature : Conduct the Mannich reaction at 50–60°C to balance reaction rate and by-product formation.
  • Catalyst : Use 10 mol% of p-toluenesulfonic acid to accelerate imine formation.
  • Stoichiometry : Maintain a 1:1.2 molar ratio of 4-chlorobenzyl chloride to piperidin-4-ylmethanamine to minimize unreacted starting material.
    Monitor reaction progress via TLC (Rf ~0.4 in ethyl acetate/hexane, 1:1) and quench when intermediate formation plateaus .

Q. What strategies mitigate degradation during storage and handling?

  • Methodological Answer :
  • Storage : Keep the dihydrochloride salt in a desiccator at –20°C under argon to prevent hygroscopic degradation.
  • Handling : Use inert atmosphere gloveboxes for weighing to avoid exposure to moisture.
  • Stability testing : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) to identify degradation products (e.g., free base or chloro derivatives) via LC-MS .

Q. How can biological activity discrepancies across studies be resolved?

  • Methodological Answer : Discrepancies may arise from:
  • Purity variations : Validate batches using orthogonal methods (e.g., NMR + HPLC).
  • Assay conditions : Standardize buffer pH (e.g., 7.4 vs. 6.8) and incubation times (e.g., 24 vs. 48 hours).
  • Cellular models : Compare activity in primary cells vs. immortalized lines; use siRNA knockdown to confirm target specificity.
    Cross-reference with structurally similar compounds (e.g., 4-(4-methylpiperazin-1-yl)aniline dihydrochloride) to contextualize results .

Q. How can computational methods predict the compound’s mechanism of action?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina to model interactions with suspected targets (e.g., serotonin or histamine receptors). Focus on the piperidine ring’s amine group and 4-chlorobenzyl moiety for hydrogen bonding/van der Waals interactions.
  • MD simulations : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions (310 K, 1 atm).
    Validate predictions with competitive binding assays using radiolabeled ligands (e.g., [³H]-LSD for 5-HT receptors) .

Q. What scaling challenges arise during synthesis, and how are they addressed?

  • Methodological Answer :
  • Heat dissipation : Use a jacketed reactor with controlled cooling to manage exothermic reactions during scale-up.
  • Purification : Replace column chromatography with recrystallization (ethanol/water, 3:1) for cost-effective bulk purification.
  • Quality control : Implement in-line PAT (Process Analytical Technology) tools like FTIR to monitor intermediate formation in real time .

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